molecular formula C14H19ClN2O B12793263 3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea CAS No. 102433-75-0

3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea

Cat. No.: B12793263
CAS No.: 102433-75-0
M. Wt: 266.76 g/mol
InChI Key: LLXCSIAZUOWEQN-UHFFFAOYSA-N
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Description

“3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloro-substituted propyl group and a tetrahydronaphthyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” typically involves the reaction of an isocyanate with an amine. The specific synthetic route might include:

    Preparation of the isocyanate: This can be achieved by reacting a chloro-substituted propylamine with phosgene.

    Reaction with the amine: The isocyanate is then reacted with 5,6,7,8-tetrahydro-1-naphthylamine under controlled conditions to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group.

    Reduction: Reduction reactions might target the carbonyl group of the urea moiety.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could replace the chloro group with another functional group.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylurea: A simpler urea derivative with different substituents.

    N,N’-Diethylurea: Another urea compound with ethyl groups instead of the chloro-propyl and tetrahydronaphthyl groups.

Uniqueness

“3-(1-Chloro-2-propyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea” is unique due to its specific substituents, which may impart distinct chemical and physical properties compared to other urea derivatives.

Properties

CAS No.

102433-75-0

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

1-(1-chloropropan-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C14H19ClN2O/c1-10(9-15)16-14(18)17-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,16,17,18)

InChI Key

LLXCSIAZUOWEQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)NC(=O)NC1=CC=CC2=C1CCCC2

Origin of Product

United States

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